Pantoprazole N-oxide

Descripción

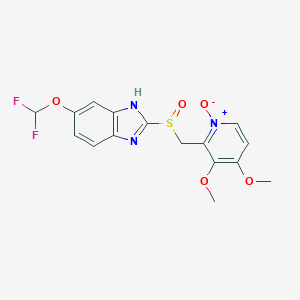

Structure

3D Structure

Propiedades

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJURHFGXQKOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635351 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-60-5 | |

| Record name | Pantoprazole N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953787-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Pantoprazole N-oxide

Executive Summary: This document provides a comprehensive technical overview of Pantoprazole (B1678409) N-oxide, a significant impurity encountered during the manufacturing of the proton pump inhibitor, Pantoprazole. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, and the analytical methodologies employed for its characterization. The formation of Pantoprazole N-oxide arises from the over-oxidation of the pyridine (B92270) ring in Pantoprazole or its sulfide (B99878) precursor during the synthesis process.[1][2] Its identification and control are critical for ensuring the purity and safety of the final Pantoprazole drug product.

Chemical Identity and Structure

This compound is structurally similar to Pantoprazole, with the key distinction being the presence of an N-oxide functional group on the pyridine ring. This modification significantly alters the electronic properties of the molecule.

The formal chemical name for this compound is 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole .[3][4][5]

The structure comprises a benzimidazole (B57391) core substituted with a difluoromethoxy group, and a sulfinylmethyl group that links to a 3,4-dimethoxypyridine-1-oxide moiety.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its separation, identification, and quantification in analytical studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅F₂N₃O₅S | [3][4][6] |

| Molecular Weight | 399.4 g/mol | [6] |

| CAS Number | 953787-60-5 | [1] |

| Appearance | Solid | |

| Solubility | DMF: 14 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble; PBS (pH 7.2): 0.20 mg/ml | [3] |

| UV λmax | 281 nm | [3] |

| InChI | InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | [3][4] |

| SMILES | COC1=C(C(=--INVALID-LINK--[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |

Synthesis and Formation

This compound is not synthesized as a primary product but is formed as an impurity during the synthesis of Pantoprazole. The synthesis of Pantoprazole involves the oxidation of the sulfide intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[2] During this critical oxidation step, over-oxidation can occur, leading to the formation of Pantoprazole sulfone and this compound.[1][2] The formation of the N-oxide occurs on the pyridine ring of the molecule.

The following diagram illustrates the synthetic pathway of Pantoprazole and the side reaction leading to the formation of this compound.

Experimental Protocols

The characterization of this compound involves its synthesis for use as a reference standard and its analysis using various chromatographic and spectroscopic techniques.

Synthesis of this compound

For the purpose of characterization and use as a reference standard, this compound is synthesized, typically through the controlled oxidation of Pantoprazole or its sulfide precursor using a suitable oxidizing agent. A study by Reddy et al. describes the synthesis of several Pantoprazole impurities, including the N-oxide, for their structural elucidation.

General Protocol for Synthesis:

-

Dissolve the Pantoprazole sulfide intermediate in a suitable organic solvent.

-

Add a controlled amount of an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), at a specific temperature.

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product using column chromatography to isolate this compound.

Chromatographic Analysis

HPLC is the primary technique for the detection and quantification of this compound in bulk drug samples of Pantoprazole.

High-Performance Liquid Chromatography (HPLC) Protocol:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution system consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength of 281 nm is suitable for Pantoprazole and its impurities.[3]

-

Procedure: A solution of the Pantoprazole sample is injected into the HPLC system. The retention time of any peak corresponding to this compound is compared with that of a certified reference standard.

Spectroscopic Characterization

The definitive identification of this compound relies on various spectroscopic methods.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the impurity. For this compound (C₁₆H₁₅F₂N₃O₅S), the expected monoisotopic mass is approximately 399.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring will differ significantly from those in Pantoprazole due to the electronic effects of the N-oxide group.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-O stretching vibration, in addition to the other functional groups present in the molecule.

Conclusion

This compound is a critical process-related impurity in the synthesis of Pantoprazole. A thorough understanding of its chemical structure, properties, and formation is essential for the development of robust analytical methods to control its levels in the final drug product. The experimental protocols outlined in this guide, including synthesis for reference standard preparation and characterization by HPLC, MS, NMR, and IR, provide a framework for the effective management of this impurity, ensuring the quality and safety of Pantoprazole.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound | 953787-60-5 | SynZeal [synzeal.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Pantoprazole N-oxide synthesis pathway from pantoprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409), a widely used proton pump inhibitor, is susceptible to degradation and transformation into various related compounds, including Pantoprazole N-oxide. The synthesis of this N-oxide derivative is of significant interest for reference standard preparation, impurity profiling, and toxicological studies. This technical guide provides an in-depth overview of a primary synthesis pathway for this compound, detailing the experimental protocol and presenting relevant chemical data. The synthesis involves a multi-step process commencing from the oxidation of the pyridine (B92270) precursor followed by condensation and a final oxidation step.

Introduction

This compound is a recognized impurity and degradation product of pantoprazole.[1][2][3] Its synthesis is crucial for the development of analytical methods to monitor the purity of pantoprazole active pharmaceutical ingredients (APIs) and formulated products. This document outlines a detailed synthetic route to obtain this compound, primarily focusing on a method adapted from patent literature, which involves the initial N-oxidation of the pyridine moiety followed by coupling with the benzimidazole (B57391) thiol and subsequent sulfoxidation.

Synthesis Pathway

The synthesis of this compound from pantoprazole precursors can be logically structured in a sequence of reactions. The key strategic decision is whether to introduce the N-oxide functionality before or after the formation of the pantoprazole core structure. A common and effective pathway involves the initial N-oxidation of the pyridine ring, followed by the construction of the thioether, and finally, the oxidation of the sulfide (B99878) to the target sulfoxide.

A key pathway is a multi-step synthesis that begins with the N-oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This intermediate is then coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the N-oxide of the pantoprazole sulfide. The final step is the selective oxidation of the sulfide to the sulfoxide, yielding this compound.

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical principles and patent literature.[4] Researchers should adapt these methods to their specific laboratory conditions and available equipment.

Step 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent such as tetrahydrofuran.

-

Oxidation: Cool the solution to 0-10°C. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.5 to 2.0 molar equivalents) in the same solvent to the flask while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench any excess m-CPBA with a reducing agent like sodium thiosulfate (B1220275) solution. Adjust the pH to be neutral or slightly basic. Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide.

Step 2: Synthesis of 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pantoprazole Thioether N-oxide)

-

Reaction Setup: Dissolve the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide from the previous step in tetrahydrofuran.

-

Condensation: In a separate flask, dissolve 5-difluoromethoxy-2-mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide (B78521) (e.g., 20% NaOH).

-

Reaction: Add the solution of the benzimidazole derivative to the solution of the pyridine N-oxide. Stir the reaction mixture at room temperature (20-30°C) for approximately 2 hours.

-

Isolation and Purification: After the reaction is complete, adjust the pH to 6. Cool the mixture to 0-10°C to induce crystallization. Filter the precipitate, wash with cold water, and dry to obtain the crude Pantoprazole Thioether N-oxide. Further purification can be achieved by recrystallization.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the Pantoprazole Thioether N-oxide in a suitable solvent like dichloromethane.

-

Oxidation: Cool the solution to 0-5°C. Add a controlled amount of an oxidizing agent such as m-CPBA. The stoichiometry must be carefully controlled to prevent over-oxidation to the sulfone.

-

Reaction Monitoring: Monitor the reaction by HPLC to ensure the complete conversion of the thioether and to control the formation of the sulfone impurity.

-

Work-up and Purification: Upon completion, quench the excess oxidizing agent. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with water. Dry the organic layer and concentrate under vacuum. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data reported for the synthesis of an intermediate in the this compound pathway.

| Intermediate Product | Synthesis Step | Yield (%) | Purity (%) | Reference |

| Pantoprazole Thioether N-oxide | Condensation | 91.7 | 99.53 | [4] |

Table 1: Reported yield and purity for the synthesis of Pantoprazole Thioether N-oxide.

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry, enabling the accurate monitoring of impurities in pantoprazole drug products. The described multi-step pathway provides a reliable method for obtaining this compound. Careful control of reaction conditions, particularly during the oxidation steps, is paramount to achieving high purity and yield. The provided experimental protocols serve as a detailed guide for researchers in the field of drug development and quality control.

References

Mechanism of Pantoprazole N-oxide Formation During Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis, a multi-step process, culminates in the critical oxidation of a sulfide (B99878) intermediate to the active sulfoxide (B87167) form. However, this oxidation step is a focal point for impurity generation, with pantoprazole N-oxide being a notable process-related impurity. The formation of this and other oxidative impurities, such as the sulfone derivative, is a critical concern in pharmaceutical manufacturing, impacting the purity, and potentially the safety and efficacy, of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the mechanism of this compound formation, detailing the underlying chemical principles, influential process parameters, and analytical methodologies for its control.

The Core of the Issue: The Oxidation Step

The synthesis of pantoprazole typically involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the pantoprazole sulfide intermediate. The subsequent and final step is the oxidation of this sulfide to the sulfoxide, which is pantoprazole[1]. This transformation is where the formation of this compound occurs as a competing side reaction.

The pyridine (B92270) nitrogen atom in the pantoprazole sulfide molecule is susceptible to oxidation, leading to the formation of the N-oxide impurity. This occurs concurrently with the desired oxidation of the sulfide to a sulfoxide. Careful control of reaction conditions is crucial to favor the formation of the desired product and minimize over-oxidation to the sulfone byproduct and the formation of the N-oxide[1].

Proposed Mechanism of N-oxide Formation

The formation of this compound is a direct consequence of the oxidation of the pyridine nitrogen atom in the pantoprazole sulfide intermediate. The generally accepted mechanism for the N-oxidation of pyridinic compounds involves the nucleophilic attack of the nitrogen atom on the oxidizing agent.

A variety of oxidizing agents are employed in the synthesis of pantoprazole, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite[2][3]. The choice of oxidant and the reaction conditions play a pivotal role in the impurity profile of the final product.

Logical Relationship of N-Oxide Formation:

Caption: Logical relationship of this compound formation during synthesis.

While a detailed mechanistic study specifically for this compound formation is not extensively reported, a plausible contributing factor, especially when using certain oxidizing agents under specific pH conditions, could be the formation of radical cation intermediates. A study on a related dimer impurity in pantoprazole synthesis proposed a pH-dependent radical cation mechanism[2]. It is conceivable that similar radical intermediates could be involved in the N-oxidation pathway, particularly in the presence of strong oxidizing agents.

Factors Influencing N-oxide Formation

Several process parameters have a significant impact on the formation of this compound and other oxidative impurities.

-

Choice of Oxidizing Agent: Different oxidizing agents exhibit varying degrees of selectivity for S-oxidation versus N-oxidation. Peracids like m-CPBA are known to be effective for N-oxidation. Hydrogen peroxide and sodium hypochlorite (B82951) are also commonly used, and their reactivity can be modulated by reaction conditions[2][3].

-

Reaction Temperature: The oxidation of pantoprazole sulfide is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of byproducts, including the N-oxide and the sulfone[3]. Increased temperatures can lead to higher levels of these impurities.

-

pH of the Reaction Medium: The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidizing agent. A study on a related impurity suggests that pH plays a critical role in the formation of byproducts, with lower pH potentially favoring certain side reactions[2].

-

Solvent System: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway and impurity profile.

Quantitative Data on Impurity Formation

| Stress Condition | Major Degradation Products | Reference |

| Acidic Hydrolysis | Sulfide | [4] |

| Oxidative (H₂O₂) | Sulfone, N-oxide, N-oxide sulfone | [4][5][6] |

| Alkaline Hydrolysis | Stable | [4] |

| Thermal | Stable | [4] |

| Photolytic | Minor degradation | [4] |

Note: The table summarizes general findings from forced degradation studies. The actual impurity profile in a synthesis will depend on the specific reagents and conditions used.

Experimental Protocols

General Synthesis of Pantoprazole Sodium Sesquihydrate

This protocol describes a common method for the synthesis of pantoprazole, where the formation of the N-oxide is a potential side reaction to be monitored and controlled.

Part A: Synthesis of Pantoprazole Sulfide [1]

-

Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (B78521) (37 g).

-

Stir the mixture at 25–30 °C until the solids dissolve.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).

-

Slowly add the pyridine solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.

-

Stir the reaction mixture for 5-6 hours and monitor for completion by HPLC.

-

Cool the mixture to 15-20 °C, filter the solid product (pantoprazole sulfide), and wash the cake with water.

Part B: Oxidation to Pantoprazole [1][3]

-

Prepare a solution of sodium hydroxide in water.

-

Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until dissolved.

-

Cool the solution to 0–5 °C.

-

Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction for an additional 1-2 hours at 0-5 °C.

-

Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of pantoprazole, this compound, and pantoprazole sulfone.

-

Quench any excess hypochlorite with a 5% sodium metabisulfite (B1197395) solution.

-

Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.

-

Extract the aqueous layer with dichloromethane (B109758) (DCM).

-

Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base.

Part C: Salt Formation [1]

-

Dissolve the pantoprazole free base in acetonitrile (B52724).

-

Cool the solution to 5–10 °C.

-

Add a concentrated solution of sodium hydroxide.

-

Allow the mixture to warm to 20–30 °C and stir for 2-3 hours to induce crystallization.

-

Cool the slurry to 0-5 °C, filter the product, and wash with cold acetonitrile.

-

Dry the product under vacuum to yield pantoprazole sodium sesquihydrate.

HPLC Method for Impurity Profiling

A validated HPLC method is essential for the quantitative determination of pantoprazole and its related impurities, including the N-oxide.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both pantoprazole and the N-oxide have significant absorbance (e.g., 290 nm).

-

Quantification: Quantification is performed by comparing the peak area of the N-oxide in the sample to that of a qualified reference standard of this compound.

Experimental Workflow for Method Validation:

Caption: Workflow for the validation of an HPLC method for impurity analysis.

Conclusion and Recommendations

The formation of this compound is an inherent challenge in the synthesis of pantoprazole, arising from the competitive oxidation of the pyridine nitrogen during the conversion of the sulfide intermediate to the final sulfoxide product. A thorough understanding of the reaction mechanism and the influence of process parameters is paramount for the effective control of this impurity.

For researchers and drug development professionals, the following recommendations are crucial:

-

Process Optimization: A systematic study of the impact of different oxidizing agents, temperature, pH, and solvents on the formation of this compound is recommended to identify the optimal conditions that maximize the yield of the desired product while minimizing impurities.

-

Analytical Method Development: The development and validation of a robust, stability-indicating HPLC or LC-MS method is essential for the accurate quantification of this compound and other related substances.

-

Reference Standard: The synthesis and qualification of a this compound reference standard are necessary for the accurate identification and quantification of this impurity in pantoprazole API. A known method for this involves the oxidation of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with an agent like m-chloroperoxybenzoic acid to form the corresponding N-oxide, which is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

Mechanistic Studies: Further experimental and computational studies are encouraged to elucidate the precise mechanism of N-oxide formation under various synthetic conditions. This deeper understanding will facilitate the rational design of more efficient and selective synthetic processes.

By implementing these strategies, the formation of this compound can be effectively controlled, ensuring the production of high-quality pantoprazole API that meets the stringent requirements of regulatory authorities and ensures patient safety.

References

- 1. benchchem.com [benchchem.com]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pantoprazole N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409) N-oxide is a known impurity and metabolite of Pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. As a significant process-related impurity, understanding its physical and chemical properties is crucial for the quality control, stability testing, and overall safety assessment of Pantoprazole drug products. This technical guide provides a comprehensive overview of the physicochemical characteristics of Pantoprazole N-oxide, detailed experimental protocols for its synthesis and analysis, and a visualization of its formation pathway.

Chemical and Physical Properties

This compound, chemically named 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, possesses distinct physical and chemical properties that are summarized in the tables below.[1][2][3][4]

General and Physical Properties

| Property | Value | Source |

| Chemical Name | 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [1][3] |

| Molecular Formula | C₁₆H₁₅F₂N₃O₅S | [1] |

| Molecular Weight | 399.37 g/mol | [1][4] |

| CAS Number | 953787-60-5 | [1][4] |

| Appearance | Off-White to Light Beige Solid | [5] |

| Melting Point | 160°C (decomposes) | [5] |

| pKa (Predicted) | 7.76 ± 0.10 | [5] |

Solubility

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 14 mg/mL | [6] |

| Dimethyl sulfoxide (B87167) (DMSO) | 14 mg/mL | [6] |

| Methanol | Slightly soluble | [4][5] |

| Ethanol | Slightly soluble | [6] |

| Chloroform | Slightly soluble (heated) | [5] |

| Phosphate (B84403) Buffer (pH 7.2) | 0.20 mg/mL | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the accurate mass and fragmentation pattern of this compound.

| Ion | m/z (Observed) | Molecular Formula | Source |

| [M+H]⁺ | 400.0775 | C₁₆H₁₆F₂N₃O₅S⁺ | [7] |

Fragmentation Analysis: In forced degradation studies using m-CPBA, a major degradation product with m/z 400.0775 was identified as this compound.[7] Further fragmentation of this ion provides structural information. Common fragments observed in the MS/MS spectrum include ions corresponding to the benzimidazole (B57391) and pyridine (B92270) moieties.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole and pyridine rings, the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the difluoromethoxy group.

-

¹³C NMR: The carbon NMR spectrum for this compound is available on PubChem, providing the chemical shifts for the 16 carbon atoms in the structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for the N-oxide is not detailed, the spectrum of Pantoprazole shows key peaks that would be present, with the addition of N-O stretching vibrations.

| Functional Group | Wavenumber (cm⁻¹) | Source (Pantoprazole) |

| N-H Stretching | ~3400 | [9] |

| C-H Aromatic Stretching | ~3000-3100 | [9] |

| C-H Aliphatic Stretching | ~2941 | [9] |

| C=N Stretching | ~1590 | [9] |

| S=O Stretching | ~1041 | [9] |

| C-F Stretching | ~1305 | |

| N-O Stretching | ~1200-1300 | (Expected) |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described in the patent literature for the preparation of this compound.[10]

Objective: To synthesize this compound from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

Materials:

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride

-

m-chloroperoxybenzoic acid (m-CPBA)

-

5-difluoromethoxy-2-mercapto-1H-benzimidazole

-

Tetrahydrofuran (B95107) (THF)

-

20% Sodium hydroxide (B78521) aqueous solution

Procedure:

-

Oxidation of the Pyridine Moiety: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is reacted with an oxidizing agent such as m-chloroperoxybenzoic acid in a suitable solvent like tetrahydrofuran to yield the corresponding pyridine N-oxide derivative.[10] The reaction is typically carried out at a controlled temperature, for instance, between 0-10°C.[10]

-

Condensation Reaction: The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base, such as a 20% aqueous sodium hydroxide solution.[10] This reaction is performed at a temperature of 20-30°C for approximately 2 hours.[10]

-

Isolation of Crude Product: After the reaction is complete, the pH of the mixture is adjusted to 6, and the solution is cooled to 0-10°C to induce crystallization.[10] The precipitate, which is the crude this compound, is collected by suction filtration and dried.[10]

-

Purification: The crude product can be purified by slurrying in a solvent like acetone at room temperature, followed by filtration and drying to yield the purified this compound.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the quantification of Pantoprazole and its impurities, including this compound. The following is a general protocol based on published methods.[11][12][13][14]

Objective: To separate and quantify this compound in a drug substance or product.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.0) and acetonitrile (B52724) in a gradient or isocratic elution mode.[11][12]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).[12]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve an accurately weighed amount of the Pantoprazole drug substance or product in the diluent to achieve a target concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.

Formation and Degradation

This compound is primarily formed as a byproduct during the synthesis of Pantoprazole, specifically during the oxidation step of the sulfide (B99878) intermediate to the sulfoxide.[15] Over-oxidation or side reactions can lead to the formation of the N-oxide impurity.[15] It can also be formed as a degradation product under oxidative stress conditions.[16]

Visualizations

Formation of this compound during Synthesis

References

- 1. This compound | C16H15F2N3O5S | CID 23656392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 953787-60-5 | SynZeal [synzeal.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. sciex.com [sciex.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. researchgate.net [researchgate.net]

- 10. CN111100115A - Method for preparing pantoprazole nitrogen oxide - Google Patents [patents.google.com]

- 11. High-performance liquid chromatography method for the quantification of pantoprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iomcworld.org [iomcworld.org]

- 13. akjournals.com [akjournals.com]

- 14. bepls.com [bepls.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. akjournals.com [akjournals.com]

Spectroscopic Profile of Pantoprazole N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pantoprazole N-oxide, a significant impurity and metabolite of the proton pump inhibitor Pantoprazole. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, quantification, and quality control of Pantoprazole and its related substances in pharmaceutical development and manufacturing.

Chemical Structure and Properties

-

Chemical Name: 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

-

CAS Number: 953787-60-5

-

Molecular Formula: C₁₆H₁₅F₂N₃O₅S

-

Molecular Weight: 399.37 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.85 | s | 3H | OCH₃ |

| 3.90 | s | 3H | OCH₃ |

| 4.75 - 4.85 | m | 2H | -CH₂-S(O)- |

| 6.80 | d | 1H | Pyridine-H |

| 7.10 - 7.60 | m | 3H | Benzimidazole-H |

| 6.70 - 7.70 | t | 1H | OCHF₂ |

| 8.15 | d | 1H | Pyridine-H |

| 12.80 | br s | 1H | NH |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 56.0 | OCH₃ |

| 60.8 | OCH₃ |

| 58.5 | -CH₂-S(O)- |

| 107.5 | Aromatic CH |

| 111.8 | Aromatic CH |

| 115.5 (t) | OCHF₂ |

| 119.0 | Aromatic CH |

| 122.5 | Aromatic C |

| 138.0 | Aromatic C |

| 141.0 | Aromatic C |

| 147.0 | Aromatic C |

| 149.5 | Aromatic C |

| 151.0 | Aromatic C |

| 152.0 | Aromatic C |

| 155.0 | Aromatic C |

Note: The specific chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420 | Broad | N-H stretch |

| 3050 | Medium | Aromatic C-H stretch |

| 2940 | Medium | Aliphatic C-H stretch |

| 1630 | Strong | C=N stretch |

| 1590 | Strong | Aromatic C=C stretch |

| 1470 | Strong | Aromatic C=C stretch |

| 1250 | Strong | N-O stretch |

| 1100 | Strong | C-O stretch (ether) |

| 1030 | Strong | S=O stretch |

| 1160, 1070 | Strong | C-F stretch (in OCHF₂) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 400.07 | 100 | [M+H]⁺ |

| 384.07 | ~20 | [M+H-O]⁺ |

| 234.05 | ~15 | [C₁₀H₁₀F₂N₂O₂S]⁺ |

| 202.04 | ~30 | [C₈H₈N₂O₃S]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: Bruker Avance 400 or 500 MHz spectrometer.

-

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., pdept).

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: PerkinElmer Spectrum One or a similar FT-IR spectrometer.

-

Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet. A small amount of this compound was ground with dry KBr and pressed into a thin, transparent disk.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 µg/mL and introduced into the mass spectrometer via direct infusion or liquid chromatography.

-

ESI-MS Conditions:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Processing: The acquired mass spectra were analyzed to determine the mass-to-charge ratios of the parent ion and its major fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Pantoprazole N-oxide as an Impurity: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor (PPI), is a widely prescribed medication for the management of acid-related gastrointestinal disorders. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. During the synthesis and storage of pantoprazole, various impurities can arise, one of which is Pantoprazole N-oxide. This technical guide provides an in-depth review of this compound as an impurity, covering its formation, characterization, and analytical quantification.

This compound is a known process-related impurity and a degradation product of pantoprazole.[1] Its presence in the final drug product needs to be carefully controlled to meet the stringent requirements of regulatory authorities. Understanding the conditions that lead to the formation of this impurity is crucial for developing robust manufacturing processes and stable formulations.

Formation of this compound

This compound can be formed during the synthesis of pantoprazole, particularly in the oxidation step where the sulfide (B99878) intermediate is converted to the sulfoxide (B87167) (pantoprazole). Over-oxidation or the use of certain oxidizing agents can lead to the formation of the N-oxide derivative on the pyridine (B92270) ring of the pantoprazole molecule.

Furthermore, this compound has been identified as a degradation product under specific stress conditions. Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance and identifying potential impurities that may form under storage or upon administration.

Stress Degradation Studies

Forced degradation studies on pantoprazole have demonstrated the formation of this compound, particularly under oxidative and photolytic stress conditions. A study investigating the stress-dependent degradation of pantoprazole revealed the formation of N-oxide and N-oxide sulfone impurities.[2]

The following table summarizes the quantitative data from a forced degradation study, highlighting the conditions under which this compound was formed.

| Stress Condition | Reagent/Condition | Duration | Pantoprazole Degradation (%) | This compound Detected | Reference |

| Oxidative | 3% H₂O₂ | 24 hours | 15.2% | Yes | [2] |

| 10% H₂O₂ | 24 hours | 45.8% | Yes | [2] | |

| AIBN | 24 hours | 28.5% | Yes | [2] | |

| Photolytic | UV Light (254 nm) | 7 days | 12.3% | Yes | [2] |

| Sunlight | 7 days | 9.8% | Yes | [2] |

AIBN: Azobisisobutyronitrile

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for the detection and quantification of this compound in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from the parent drug and other related impurities. The following table outlines a typical set of HPLC parameters used for the analysis of pantoprazole and its impurities.

| Parameter | Specification | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |

| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection | UV at 290 nm | [3] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | [4] |

| Injection Volume | 10-20 µL |

Experimental Protocols

This section provides a detailed methodology for a forced degradation study and a representative HPLC method for the analysis of this compound.

Forced Degradation Study Protocol

Objective: To induce the degradation of pantoprazole under various stress conditions to identify and quantify degradation products, including this compound.

Materials:

-

Pantoprazole drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Azobisisobutyronitrile (AIBN)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Photostability chamber with UV light source

-

Water bath

Procedure:

-

Acid Degradation: Dissolve a known amount of pantoprazole in 0.1 M HCl and keep at room temperature for a specified duration. Neutralize the solution before analysis.

-

Base Degradation: Dissolve a known amount of pantoprazole in 0.1 M NaOH and keep at room temperature for a specified duration. Neutralize the solution before analysis.

-

Oxidative Degradation:

-

Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 80°C) for a specified duration.

-

Photolytic Degradation: Expose the solid drug substance or a solution of the drug substance to UV light (e.g., 254 nm) and sunlight for 7 days.[2]

-

Sample Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

HPLC Method for the Quantification of Pantoprazole and Its Impurities

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents and Solutions:

-

Mobile Phase A: Prepare a suitable buffer solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 7.0 with potassium hydroxide).

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 290 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 20 | |

| 25 |

Procedure:

-

Standard Preparation: Prepare a standard solution of Pantoprazole and a separate standard solution of this compound (if available) of known concentrations in the diluent.

-

Sample Preparation: Dissolve a known amount of the pantoprazole drug substance or the stressed sample in the diluent to obtain a suitable concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the amount of this compound in the sample by comparing its peak area with the peak area of the this compound standard. If a standard is not available, the percentage of the impurity can be estimated using the relative response factor with respect to pantoprazole.

Visualizations

Formation Pathway of this compound

Caption: Formation of this compound during synthesis and degradation.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study of pantoprazole.

Conclusion

This compound is a critical impurity that requires careful monitoring and control in the production of pantoprazole. This technical guide has provided a comprehensive overview of its formation through both synthetic and degradation pathways. The detailed experimental protocols for forced degradation studies and HPLC analysis serve as a valuable resource for researchers and quality control professionals. By understanding the factors that influence the formation of this compound and implementing robust analytical methods, the pharmaceutical industry can ensure the quality, safety, and efficacy of pantoprazole-containing products.

References

An In-depth Technical Guide to Pantoprazole N-oxide: Discovery, Synthesis, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pantoprazole (B1678409) N-oxide is a well-characterized process-related impurity and potential degradation product of Pantoprazole, a widely used proton pump inhibitor (PPI). Its significance lies primarily in the field of pharmaceutical analysis and quality control, where it serves as a critical reference standard for ensuring the purity of Pantoprazole active pharmaceutical ingredients (APIs) and formulated products. While structurally similar to its parent compound, Pantoprazole N-oxide is formed during the oxidation step of synthesis and is not considered a major human metabolite. This guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of this compound, complete with detailed experimental protocols and quantitative data.

Discovery and History

The history of this compound is intrinsically linked to the manufacturing and quality control of Pantoprazole. It was not discovered as a pharmacologically active agent but was identified as a minor impurity during the drug development process.

A pivotal moment in its public documentation was the systematic study and characterization of six potential impurities in Pantoprazole sodium bulk drug substance by G.M. Reddy and colleagues, published in the Journal of Pharmaceutical and Biomedical Analysis in 2007.[1][2][3] In this work, impurities ranging from 0.05% to 0.34% were detected by HPLC.[1] Liquid chromatography-mass spectrometry (LC-MS) was used to determine the molecular weights, and the impurities were then synthesized for full characterization and confirmation.[1][4] this compound was identified as one of these process-related impurities, specifically arising from the oxidation of the pyridine (B92270) nitrogen atom in the Pantoprazole molecule.[5] Since this characterization, it has become a standard reference material for analytical chemists in the pharmaceutical industry.[6][7][8]

Physicochemical and Spectroscopic Data

This compound is a solid substance with distinct chemical properties. Its identity is confirmed through various spectroscopic and chromatographic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | [3][7] |

| CAS Number | 953787-60-5 | [3][7][9] |

| Molecular Formula | C₁₆H₁₅F₂N₃O₅S | [3][7][9] |

| Molecular Weight | 399.37 g/mol | [7][9] |

| Appearance | Solid | [3] |

Table 2: Spectroscopic and Solubility Data

| Parameter | Value | Source(s) |

| UV λmax | 281 nm | [3] |

| Mass (Exact) | 399.07004809 Da | [10] |

| Solubility | DMF: 14 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble; PBS (pH 7.2): 0.20 mg/ml | [3] |

| ¹H-NMR, IR, TGA | Data available with reference standards | [9] |

Synthesis and Formation Pathways

This compound is primarily formed as a byproduct during the synthesis of Pantoprazole. The key step where it emerges is the oxidation of the sulfide (B99878) intermediate to the desired sulfoxide (B87167) (Pantoprazole).

Synthetic Formation

The synthesis of Pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine to form a sulfide intermediate.[11] This sulfide is then oxidized to Pantoprazole. If the oxidizing agent is not sufficiently selective or if reaction conditions are not tightly controlled, over-oxidation can occur at two sites: the sulfur atom (forming the sulfone impurity) and the pyridine nitrogen atom, yielding this compound.[5]

Metabolic Pathway of Parent Drug: Pantoprazole

While this compound is a known synthetic impurity, N-oxidation is a possible, though not prominently reported, metabolic pathway for pyridine-containing compounds. The primary metabolism of Pantoprazole in humans is well-documented and proceeds via two main routes in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system.[12][13][14]

-

Demethylation: Primarily mediated by CYP2C19, followed by sulfation.[12][13][15]

-

Oxidation: Primarily mediated by CYP3A4, leading to the formation of the pharmacologically inactive pantoprazole sulfone.[12][15]

There is no significant evidence to suggest that the metabolites of Pantoprazole possess pharmacological activity.[12][13]

Experimental Protocols

Synthesis of this compound

A general method for preparing this compound involves the direct oxidation of a pyridine-containing precursor followed by condensation.

Protocol: (Based on patent literature)

-

Oxidation of Pyridine Precursor: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

The solution is cooled (e.g., 0-10 °C).

-

An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while maintaining the temperature. The molar ratio of oxidant to the pyridine precursor is typically between 1.5:1 and 2.0:1.

-

The reaction is stirred until completion, yielding 2-chloromethyl-3,4-dimethoxypyridine N-oxide.

-

Condensation: The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base to yield this compound.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the final product with high purity.

Analytical Detection by HPLC

A validated, stability-indicating HPLC method is essential for the detection and quantification of this compound in bulk drug substances.

Representative HPLC Protocol:

-

Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[16]

-

Column: Hypersil ODS C18 (125 x 4.0 mm, 5 µm particle size) or equivalent.[16]

-

Mobile Phase A: 0.01 M Potassium Phosphate buffer (K₂HPO₄), with pH adjusted to 7.0 using orthophosphoric acid.[16]

-

Mobile Phase B: HPLC-grade acetonitrile.[16]

-

Gradient Elution:

-

0-40 min: 80% A, 20% B -> 20% A, 80% B (linear gradient)

-

40-45 min: 20% A, 80% B -> 80% A, 20% B (linear gradient)

-

45-50 min: Re-equilibration at 80% A, 20% B

-

-

Column Temperature: 40 °C.[16]

-

Injection Volume: 20 µL.[16]

-

Diluent: Acetonitrile and 0.1 M Sodium Hydroxide (50:50 v/v).[17]

Table 3: Typical Chromatographic Parameters

| Compound | Relative Retention Time (RRT) (approx.) |

| Pantoprazole Sulfide (Impurity B) | 0.85 - 0.90 |

| Pantoprazole | 1.00 |

| This compound | 1.10 - 1.20 |

| Pantoprazole Sulfone (Impurity A) | 1.30 - 1.40 |

Note: RRT values are approximate and can vary based on the specific HPLC system and conditions.

Pharmacokinetics and Biological Activity

There is a notable lack of publicly available data on the specific pharmacokinetics or biological activity of this compound itself. Its role as an impurity means it has not been studied for therapeutic efficacy. One supplier describes it as an "antiulcerative," but this is likely an inference from its parent compound and is not substantiated by primary research.[7] The focus of regulatory bodies is to limit its presence in the final drug product to ensure safety and efficacy are based on the active ingredient, Pantoprazole.

For context, the pharmacokinetic profile of the parent drug is provided below.

Table 4: Pharmacokinetic Parameters of Pantoprazole (Parent Drug)

| Parameter | Value (for a 40 mg oral dose) | Source(s) |

| Bioavailability | ~77% | [14][15] |

| Protein Binding | ~98% | [14][15] |

| Time to Peak (tₘₐₓ) | 2 - 3 hours | [12] |

| Elimination Half-life | 1 - 2 hours | [14] |

| Metabolism | Hepatic (CYP2C19, CYP3A4) | [12][14][15] |

| Excretion | Primarily renal (as metabolites) | [15] |

Conclusion

This compound is a critical molecule in the context of pharmaceutical manufacturing and quality assurance for Pantoprazole. First systematically characterized in 2007, it serves as a reference standard for monitoring the purity of Pantoprazole batches. Its formation as a synthetic byproduct of an oxidation side-reaction is well-understood, and robust analytical methods like HPLC are in place for its detection and quantification. While it shares a core structure with a potent therapeutic agent, there is no evidence to suggest it contributes to the therapeutic effect or that it is a significant human metabolite of Pantoprazole. Future research, should any be undertaken, would likely focus on its potential for toxicology at levels above the accepted pharmaceutical thresholds rather than on any pharmacological activity.

References

- 1. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 953787-60-5 | SynZeal [synzeal.com]

- 7. scbt.com [scbt.com]

- 8. This compound sodium | 1279822-90-0 | ID57910 [biosynth.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. This compound | C16H15F2N3O5S | CID 23656392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pantoprazole - Wikipedia [en.wikipedia.org]

- 15. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. scielo.br [scielo.br]

An In-depth Technical Guide to the Stability and Degradation Pathways of Pantoprazole N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Pantoprazole (B1678409) N-oxide, a significant impurity and degradation product of the proton pump inhibitor, pantoprazole. Due to a lack of extensive studies on the isolated compound, this document focuses on the formation of Pantoprazole N-oxide from pantoprazole under various stress conditions, its identification, and the analytical methodologies employed.

Executive Summary

Pantoprazole, a substituted benzimidazole, is susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions. A primary degradation product formed, particularly under oxidative and photolytic stress, is this compound. Understanding the formation pathways and stability of this N-oxide is crucial for the development of stable pantoprazole formulations and for ensuring drug product quality and safety. This guide summarizes the key stress conditions leading to the formation of this compound, presents available quantitative data, details the experimental protocols for forced degradation studies, and provides visual representations of the degradation pathways.

Stability Profile of Pantoprazole and Formation of this compound

Pantoprazole is known to be unstable in acidic environments and is also sensitive to oxidation, light, and heat.[1] Forced degradation studies on pantoprazole have consistently identified this compound as a notable degradation product, particularly under oxidative and photolytic conditions.[2][3]

Influence of Stress Conditions

-

Oxidative Stress: Oxidation is a primary pathway for the formation of this compound. The use of oxidizing agents such as hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) in forced degradation studies of pantoprazole leads to the formation of the N-oxide, alongside other degradation products like pantoprazole sulfone.[1][3][4]

-

Photolytic Stress: Exposure to UV radiation and sunlight has been shown to induce the degradation of pantoprazole, resulting in the formation of this compound, among other photoproducts.[2] Studies have identified this compound as one of the three common impurities in pantoprazole sodium injection formulations subjected to photolytic and oxidative stress.[3]

-

Acidic and Basic Conditions: Pantoprazole is highly unstable in acidic media, leading to rapid degradation.[1] While it is relatively stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can cause degradation.[1] The formation of this compound is more prominently reported under oxidative and photolytic stress rather than hydrolytic conditions.

-

Thermal Stress: Pantoprazole exhibits some degradation under dry heat at elevated temperatures.[1]

Quantitative Data on Pantoprazole Degradation

The following tables summarize the quantitative data from forced degradation studies of pantoprazole, which provide context for the conditions leading to the formation of this compound. It is important to note that these data reflect the degradation of the parent drug, pantoprazole, and not the isolated N-oxide.

Table 1: Summary of Pantoprazole Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | Extent of Pantoprazole Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 10 min | Room Temperature | Total Degradation | [1] |

| 0.05 M HCl | 30 min | Room Temperature | ~86% | [1] | |

| 0.01 M HCl | 60 min | Room Temperature | ~92% | [1] | |

| Alkaline Hydrolysis | 1 M NaOH | 4 h | Reflux | ~69% | [1] |

| Oxidative | 3% H₂O₂ | 3 h | Room Temperature | ~67% | [1] |

| Thermal (Dry Heat) | 95°C | 24 h | 95°C | ~54% | [1] |

| Photolytic (UV Light) | UV Light | 60 h | 50°C | ~64% | [1] |

Degradation Pathways

The primary degradation pathway leading to the formation of this compound involves the oxidation of the pyridine (B92270) nitrogen atom of the pantoprazole molecule. This can occur concurrently with the oxidation of the sulfoxide (B87167) group to a sulfone, leading to the formation of N-oxide sulfone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the forced degradation of pantoprazole, which are instrumental in generating and identifying this compound.

Forced Degradation Studies of Pantoprazole

Objective: To induce the degradation of pantoprazole under various stress conditions to identify degradation products, including this compound.

5.1.1 Preparation of Stock Solution:

-

Accurately weigh and dissolve pantoprazole in a suitable solvent (e.g., methanol) to prepare a stock solution of a specified concentration (e.g., 1000 µg/mL).[2]

5.1.2 Stress Conditions:

-

Acidic Degradation:

-

Alkaline Degradation:

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Expose the pantoprazole stock solution in a transparent container to a UV light source (validated as per ICH Q1B guidelines) for a specified duration (e.g., up to 24 hours).[2]

-

Simultaneously, keep a control sample protected from light.

-

-

Thermal Degradation:

-

Place the solid pantoprazole powder in an oven at a specified temperature (e.g., 95°C) for a specified duration (e.g., 24 hours).[1]

-

After the exposure, dissolve the powder in a suitable solvent for analysis.

-

Analytical Methodology: HPLC-DAD

Objective: To separate and quantify pantoprazole and its degradation products, including this compound.

-

Chromatographic System: A high-performance liquid chromatograph equipped with a diode-array detector (HPLC-DAD).[2]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40, v/v), with the pH adjusted to 3.0.[2]

-

Flow Rate: 1 mL/min.[2]

-

Detection Wavelength: 290 nm.[1]

-

Injection Volume: 20 µL.

-

Analysis: Inject the stressed samples into the HPLC system. Identify the degradation products by comparing the chromatograms of the stressed samples with those of the control samples and by using reference standards of known impurities, such as this compound, for spike analysis.[3]

Conclusion

References

Toxicological Profile of Pantoprazole N-oxide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for Pantoprazole (B1678409) N-oxide is limited in publicly available literature. This document summarizes the available information and provides a toxicological context based on the parent compound, pantoprazole, and general knowledge of related chemical structures. The information regarding pantoprazole is not a direct representation of the toxicological profile of Pantoprazole N-oxide and should be interpreted with caution.

Introduction

This compound is recognized as an impurity and a metabolite of pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2][3] As with any pharmaceutical impurity, understanding its toxicological profile is crucial for ensuring drug safety and meeting regulatory standards. This whitepaper provides a comprehensive overview of the currently available toxicological data for this compound, supplemented with data from its parent compound, pantoprazole, to offer a broader toxicological perspective.

Chemical Identity:

-

Chemical Name: 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[2]

Hazard Identification and Classification

Based on a single notification to the ECHA C&L Inventory, this compound has a GHS classification of H302: Harmful if swallowed (Warning, Acute toxicity, oral) .[4] It is important to note that this classification may not be based on extensive toxicological testing.

Non-Clinical Toxicology

Acute Toxicity

No specific LD50 values for this compound have been reported. For the parent compound, pantoprazole, and its thiol metabolite, the following acute toxicity data has been established:

| Compound | Species | Route | Sex | LD50 | Highest Non-Lethal Dose | Minimum Lethal Dose | Clinical Signs |

| Pantoprazole Thiol Metabolite | Rat | Oral | Male | 360 mg/kg | 240 mg/kg | 360 mg/kg | Ataxia, loss of muscle tone, prostration, hypothermia, reduced activity, ptosis, piloerection, hunchbacked posture |

| Female | 340 mg/kg | 160 mg/kg | 240 mg/kg | ||||

| Pantoprazole | Male Rat | Intravenous | Male | - | - | - | Doses ≥100 mg/kg produced prostration, dyspnea, hunched posture, and ataxia |

| (-)Enantiomer of Pantoprazole | Mouse | Intravenous | Male & Female | - | 170 mg/kg (Male), 220 mg/kg (Female) | 220 mg/kg (Male), 270 mg/kg (Female) | - |

| (+)Enantiomer of Pantoprazole | Mouse | Intravenous | Male & Female | 302 mg/kg (Male), 390 mg/kg (Female) | 220 mg/kg | 270 mg/kg | Tremors and convulsions were observed in some mice |

Genotoxicity

No genotoxicity data for this compound was found. Generally, N-oxides of aromatic heterocyclic bases are considered structurally alerting for genotoxicity, though many have been shown to be negative in the Ames test.[13]

The genotoxicity of the parent compound, pantoprazole, has been evaluated in a battery of tests:

| Assay | Test System | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | Negative[14] |

| in vitro Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative[14] |

| in vitro AS52/GPT Mammalian Cell-Forward Gene Mutation Assay | Chinese Hamster Ovary (CHO) Cells | Positive[14] |

| in vitro Thymidine Kinase Mutation Test | Mouse Lymphoma L5178Y Cells | Negative[14] |

| in vitro Human Lymphocyte Chromosomal Aberration Assay | Human Lymphocytes | Positive[14] |

| in vivo Rat Bone Marrow Cell Chromosomal Aberration Assay | Rat Bone Marrow | Negative[14] |

| in vivo Mouse Micronucleus Test | Mouse Bone Marrow | Positive (in one of two tests)[14] |

Carcinogenicity

Long-term carcinogenicity studies on pantoprazole have been conducted in rodents, showing rare types of gastrointestinal tumors.[15] The relevance of these findings to human tumor development is considered unknown.[15] In two-year studies, neoplastic changes were observed in several organs, including the gastric fundus, forestomach, duodenum, liver, and thyroid.[14]

Reproductive and Developmental Toxicity

Reproduction studies with pantoprazole in rats and rabbits have not shown evidence of impaired fertility or harm to the fetus.[15]

Metabolism and Potential for Bioactivation

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) system. The main pathway is demethylation by CYP2C19, followed by sulfation.[15][16] Another metabolic pathway involves oxidation by CYP3A4.[15][16] There is no evidence that the metabolites of pantoprazole are pharmacologically active.[15] The formation of this compound is a potential metabolic pathway. The N-oxidation of some compounds can lead to the formation of reactive metabolites, however, it is often a detoxification pathway.[13]

Caption: Proposed metabolic pathways of Pantoprazole.

Experimental Protocols

As no specific toxicological studies for this compound are publicly available, detailed experimental protocols cannot be provided. Below is a generalized workflow for the toxicological assessment of a pharmaceutical impurity.

Caption: Generalized workflow for toxicological assessment.

Conclusion

The toxicological profile of this compound is not well-established in the available literature. A single GHS classification suggests it may be harmful if swallowed. In the absence of direct data, information from the parent compound, pantoprazole, provides a preliminary basis for understanding potential toxicological effects, including potential for genotoxicity and carcinogenicity with long-term exposure. However, it is critical to recognize that the N-oxide moiety can significantly alter the toxicological properties of a molecule. Therefore, specific toxicological studies on this compound are necessary for a definitive risk assessment. The provided diagrams illustrate the metabolic context and a general framework for the toxicological evaluation of such an impurity. Further research is warranted to fully characterize the safety profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C16H15F2N3O5S | CID 23656392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 953787-60-5 | LGC Standards [lgcstandards.com]

- 6. allmpus.com [allmpus.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. This compound | 953787-60-5 | SynZeal [synzeal.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound [sincopharmachem.com]

- 12. pharmaceresearch.com [pharmaceresearch.com]

- 13. pharmoutsourcing.com [pharmoutsourcing.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. ClinPGx [clinpgx.org]

The Formation of N-Oxides in Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide moiety is a critical and versatile strategy in medicinal chemistry. N-oxides can significantly alter the physicochemical and pharmacological properties of a drug molecule, impacting its solubility, membrane permeability, metabolic stability, and even its mechanism of action.[1][2] This in-depth technical guide provides a comprehensive overview of the formation of N-oxides in drug synthesis, covering reaction mechanisms, experimental protocols, and analytical characterization.

Core Principles of N-Oxide Formation

The synthesis of N-oxides typically involves the direct oxidation of a nitrogen atom within a molecule, most commonly a tertiary amine or a nitrogen-containing heterocycle. The general transformation can be represented as the conversion of a lone pair of electrons on the nitrogen atom to a dative bond with an oxygen atom.

The reactivity of the nitrogen atom towards oxidation is influenced by its hybridization and the electronic environment within the molecule. Electron-rich nitrogen atoms are more susceptible to oxidation. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity, especially in complex molecules with multiple potential oxidation sites.

Common Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for the synthesis of N-oxides. The selection of the appropriate reagent depends on the substrate's reactivity, the presence of other sensitive functional groups, and the desired scale of the reaction.

| Oxidizing Agent | Typical Substrates | Common Solvents | Temperature Range (°C) | Typical Yields (%) | Notes |

| Hydrogen Peroxide (H₂O₂) | Aliphatic and aromatic tertiary amines | Water, Alcohols, Acetonitrile | Room Temperature to Reflux | 60-95% | Often requires a catalyst (e.g., flavin, tungsten) for efficient conversion, especially for less reactive amines.[3][4][5] |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Tertiary amines, anilines, pyridine (B92270) derivatives | Dichloromethane (B109758) (DCM), Chloroform | 0 to Room Temperature | 70-95% | A versatile and widely used reagent, though the byproduct, m-chlorobenzoic acid, can sometimes complicate purification.[6][7] |

| Peracetic Acid | Tertiary amines, pyridines | Acetic Acid | Room Temperature to 85°C | Moderate to High | A strong oxidant; acetic acid as the solvent and byproduct can be acidic. |

| Sodium Percarbonate | Tertiary nitrogen compounds | - | Mild conditions | Excellent yields | A stable, solid source of hydrogen peroxide. |

| Urea-Hydrogen Peroxide (UHP) | Nitrogen heterocycles | - | Mild conditions | Good to Excellent | A stable, solid, and inexpensive reagent. |

Experimental Protocols

N-Oxidation of a Tertiary Aliphatic Amine using Hydrogen Peroxide (Flavin-Catalyzed)

This protocol is adapted from a mild and efficient method for the oxidation of tertiary amines.[3][8]

Materials:

-

Tertiary aliphatic amine (e.g., N-methylmorpholine)

-

Methanol (MeOH)

-

Flavin catalyst (e.g., 1,5-dihydro-1,5-di-n-propylflavin)

-

30% Hydrogen peroxide (H₂O₂)

-

Manganese dioxide (MnO₂)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve the tertiary aliphatic amine (1.0 eq) in methanol.

-

To this solution, add the flavin catalyst (typically 1-5 mol%).

-

Add 30% hydrogen peroxide (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, cautiously add manganese dioxide portion-wise to quench the excess hydrogen peroxide. Stir until gas evolution ceases.

-

Filter the reaction mixture through a pad of Celite to remove the manganese dioxide and catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude N-oxide.

-

Purify the product by column chromatography on basic alumina (B75360) if necessary.

N-Oxidation of a Pyridine Derivative using m-CPBA

This protocol provides a general procedure for the N-oxidation of pyridine and its derivatives.

Materials:

-

Pyridine derivative (e.g., 4-picoline)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the pyridine derivative (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-